Rac-Hesperetin-d3 3'-O-β-D-Glucuronide is a synthetic derivative of hesperetin, which is a flavonoid commonly found in citrus fruits. This compound is notable for its deuterated form, indicated by the "d3" in its name, which signifies the presence of three deuterium atoms. The molecular formula for rac-Hesperetin-d3 3'-O-β-D-Glucuronide is with a molecular weight of approximately 481.42 g/mol .
This compound is primarily used in research settings, particularly in studies related to drug metabolism and pharmacokinetics, due to its utility as a reference standard in analytical chemistry.
Rac-Hesperetin-d3 3'-O-β-D-Glucuronide is classified under the category of stable isotope-labeled compounds, specifically as a glucuronide conjugate of hesperetin. It is synthesized for research purposes and is available from various chemical suppliers . The compound can be sourced from companies specializing in synthetic chemistry reference tools, such as LGC Standards and BenchChem .
The synthesis of rac-Hesperetin-d3 3'-O-β-D-Glucuronide typically involves several steps:
Technical details regarding specific reagents and conditions (e.g., temperature, pH, catalysts) are often proprietary or detailed in specialized literature .
The molecular structure of rac-Hesperetin-d3 3'-O-β-D-Glucuronide can be described as follows:
This structure indicates a complex arrangement typical of flavonoid glycosides with multiple hydroxyl groups and a glucuronic acid component attached .
Rac-Hesperetin-d3 3'-O-β-D-Glucuronide participates in various chemical reactions typical of flavonoids and glucuronides:
The mechanism of action for rac-Hesperetin-d3 3'-O-β-D-Glucuronide primarily revolves around its role as a metabolite marker in pharmacokinetic studies. Upon administration, it undergoes enzymatic conversion to its aglycone form (hesperetin), which exhibits various biological activities such as:
The deuterated form allows for precise tracking of metabolic pathways without interference from naturally occurring isotopes .
Key physical and chemical properties of rac-Hesperetin-d3 3'-O-β-D-Glucuronide include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉D₃O₁₂ |
| Molecular Weight | 481.42 g/mol |
| Purity | Typically ≥95% |
| Appearance | Neat liquid or powder |
| Solubility | Soluble in polar solvents |
These properties make it suitable for various analytical techniques including high-performance liquid chromatography (HPLC) and mass spectrometry .
Rac-Hesperetin-d3 3'-O-β-D-Glucuronide has several scientific applications:
rac-Hesperetin-d3 3'-O-β-D-Glucuronide features a complex molecular architecture integrating flavonoid, isotopic labeling, and glucuronidation motifs. Its IUPAC name is (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, reflecting stereochemistry at the glucuronide moiety (Cahn-Ingold-Prelog designation) and deuteration position [9]. The structure comprises:
| Structural Component | Chemical Role | Position/Stereochemistry |
|---|---|---|
| Hesperetin aglycone | Flavonoid backbone with radical-scavenging groups | C-2 (racemic chiral center) |
| β-D-Glucuronic acid | Phase-II metabolite conjugation site | 1→O-link to 3'-phenol; (2S,3S,4S,5R) |
| Trideuteriomethoxy (-OCD₃) | Isotopic label for tracing | C-4' of B-ring |
The canonical SMILES string [2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O) encodes stereochemistry and deuteration [5] [9].
The d₃ specification denotes three deuterium atoms replacing hydrogen in the methoxy group (-OCH₃ → -OCD₃), generating a mass shift of +3 Da versus non-deuterated forms. This isotopic label:
Deuteration does not alter the compound's polarity or solubility profile but enhances its utility as an internal standard in LC-MS/MS assays by eliminating co-elution issues with endogenous analytes [2] [10].
Key distinctions between rac-Hesperetin-d3 3'-O-β-D-Glucuronide and its non-deuterated counterpart (CAS 1237479-05-8) include:
| Property | rac-Hesperetin-d3 3'-O-β-D-Glucuronide | rac-Hesperetin 3'-O-β-D-Glucuronide |
|---|---|---|
| Molecular Formula | C₂₂H₁₉D₃O₁₂ | C₂₂H₂₂O₁₂ |
| Molecular Weight (g/mol) | 481.42 | 478.40 |
| Exact Mass (g/mol) | 481.12996 | 478.11775 |
| CAS Number | Not assigned | 1237479-05-8 |
| Primary Application | Mass spectrometry internal standard | Biological reference material |
| Metabolic Stability | Enhanced resistance to demethylation | Susceptible to hepatic demethylation |
Biological significance:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7